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Introduction

Imaradenant (AZD4635) is an orally bioavailable, potent, and selective antagonist of the
adenosine A2A receptor (A2AR) that has been investigated for its immunomodulatory and
antineoplastic activities in oncology.[1] In the tumor microenvironment (TME), high
concentrations of extracellular adenosine, produced through the hydrolysis of ATP by CD39
and CD73, act as a significant immunosuppressive signal.[2][3] Adenosine binds to A2AR on
the surface of various immune cells, including T-lymphocytes, leading to the inhibition of their
anti-tumor functions.[1] Imaradenant is designed to block this interaction, thereby restoring
and enhancing the immune system's ability to recognize and eliminate cancer cells.[4] This
technical guide provides an in-depth overview of the pharmacodynamics of Imaradenant,
summarizing key preclinical and clinical data, detailing experimental methodologies, and
visualizing its mechanism of action and related workflows.

Mechanism of Action: A2A Receptor Blockade

Imaradenant's primary mechanism of action is the competitive antagonism of the A2A receptor.
By binding to A2AR, Imaradenant prevents adenosine from activating downstream signaling
pathways that suppress immune cell activity. The canonical A2AR signaling cascade involves
the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic
adenosine monophosphate (CAMP). Elevated intracellular cAMP levels activate Protein Kinase
A (PKA), which then phosphorylates and activates the cAMP response element-binding protein
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(CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes

that ultimately dampen the immune response. By inhibiting this pathway, Imaradenant aims to
reverse the immunosuppressive effects of adenosine in the TME.
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Figure 1. Imaradenant's Mechanism of Action.
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Preclinical Pharmacodynamics

The preclinical activity of Imaradenant has been evaluated in a variety of in vitro and in vivo
models, demonstrating its potency and efficacy in reversing adenosine-mediated immune
suppression and inhibiting tumor growth.

In Vitro Activity

Imaradenant has shown high binding affinity for the human A2A receptor and potent inhibition
of downstream signaling pathways.

Parameter Value Cell Line/System Conditions
Binding Affinity (Ki) 1.7 nM Human A2A Receptor
o CHO cells expressing ]
IC50 (CAMP Inhibition) 0.79 nM 0.1 uM adenosine
human A2AR
10.0 nM 1 uM adenosine
142.9 nM 10 pM adenosine

Experimental Protocol: CAMP Inhibition Assay

o Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor
were utilized.

» Stimulation: Cells were stimulated with varying concentrations of a stable adenosine
analogue in the presence of different concentrations of Imaradenant.

e Measurement: Intracellular cAMP levels were quantified using a commercially available
CAMP assay Kkit.

e Analysis: IC50 values were calculated by fitting the concentration-response data to a four-
parameter logistic equation.

In Vivo Efficacy in Syngeneic Mouse Models
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Imaradenant has demonstrated significant anti-tumor activity, both as a monotherapy and in

combination with checkpoint inhibitors, in several syngeneic mouse tumor models.

Tumor Growth

Tumor Model Treatment Dosing o
Inhibition (TGI)

B16F10-OVA Imaradenant 50 mg/kg, twice daily 43%
Imaradenant + anti- ) ]

50 mg/kg, twice daily 83%
PD-L1
MC38 Imaradenant 50 mg/kg, twice daily 52%
Imaradenant + anti- ) ]

50 mg/kg, twice daily 91%
PD-L1
MCAZ205 Imaradenant 50 mg/kg, twice daily 68%

Imaradenant + anti-
PD-L1

50 mg/kg, twice daily

100%

Experimental Protocol: Syngeneic Mouse Model Studies

e Animal Models: Standard syngeneic mouse tumor models, such as B16F10-OVA melanoma,

MC38 colon adenocarcinoma, and MCAZ205 fibrosarcoma, were used.

e Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of

immunocompetent mice.

o Treatment Administration: Imaradenant was administered orally twice daily. The anti-PD-L1

antibody was administered intraperitoneally.

e Tumor Measurement: Tumor volume was measured regularly using calipers.

« Immunophenotyping: At the end of the study, tumors and spleens were harvested, and

immune cell populations were analyzed by flow cytometry to assess changes in T-cell

activation and infiltration.
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Figure 2. Preclinical In Vivo Experimental Workflow.
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Clinical Pharmacodynamics

Imaradenant has been evaluated in several clinical trials, both as a monotherapy and in
combination with other anticancer agents. These studies have provided valuable insights into
its safety, pharmacokinetics, and clinical activity.

Phase | Study in Japanese Patients (NCT03980821)

A Phase |, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-
tumor activity of Imaradenant in Japanese patients with advanced solid malignancies.

Pharmacokinetic Parameters

. Geometric
Geometric
. Mean
Median Tmax Mean .
Dose N ) Accumulation
(hours) Accumulation .
. Ratio (AUCO-
Ratio (Cmax)
24)
50 mg QD 3 1.08 (0.95-1.95) 1.3 1.4
75 mg QD 7 2.00 (0.92-5.52) 1.4 1.5

Safety and Efficacy

o Common Adverse Events: The most frequently reported adverse events were nausea,
malaise, decreased appetite, and vomiting.

» Best Objective Response: The best objective response observed was stable disease in 3 out
of 10 patients.

Experimental Protocol: Phase | Clinical Trial (NCT03980821)
o Study Design: This was a Phase |, open-label, dose-escalation study.

o Patient Population: Japanese patients with advanced solid malignancies who were refractory
to standard therapies.
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» Dosing: Patients received Imaradenant orally at doses of 50 mg or 75 mg once daily (QD).

o Pharmacokinetic Sampling: Plasma concentrations of Imaradenant and its metabolites were
measured at various time points after single and multiple doses.

o Safety and Efficacy Assessments: Safety was monitored through the recording of adverse
events. Anti-tumor activity was assessed using Response Evaluation Criteria in Solid Tumors
(RECIST 1.1).

Phase l/Ib Study in Advanced Solid Malighancies
(NCT02740985)

This study assessed the safety, pharmacokinetics, and preliminary anti-tumor activity of
Imaradenant as a monotherapy and in combination with the anti-PD-L1 antibody durvalumab
in patients with advanced solid tumors, including a cohort of patients with metastatic castration-
resistant prostate cancer (INCRPC).

Clinical Activity in mCRPC Patients

Objective Response Rate PSA Response Rate (=250%

Treatment

(ORR) decrease)
Imaradenant Monotherapy 6.1% (2 PRs) 6.4%
Imaradenant + Durvalumab 16.2% (2 CRs, 4 PRs) 20%

Phase Il Study in mCRPC (NCT04089553)

A Phase Il study evaluated Imaradenant in combination with durvalumab or the anti-CD73
antibody oleclumab in patients with mCRPC. The study found that in this heavily pretreated
population, the combination therapies demonstrated minimal antitumor activity with a
manageable safety profile.

Development Status

It is important to note that AstraZeneca has since discontinued the development of
Imaradenant for prostate cancer due to safety or efficacy reasons. In November 2021,
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Imaradenant was removed from AstraZeneca's clinical development pipeline as part of a
strategic prioritization.

Conclusion

Imaradenant is a potent and selective A2A receptor antagonist that has demonstrated a clear
mechanism of action in preclinical models, leading to enhanced anti-tumor immunity. By
blocking the immunosuppressive effects of adenosine in the tumor microenvironment,
Imaradenant promotes the activity of immune cells against cancer. Clinical studies have
established a manageable safety profile and have shown some evidence of clinical activity,
particularly in combination with checkpoint inhibitors. However, the discontinuation of its
development for certain indications highlights the challenges in translating the promising
preclinical efficacy of A2AR antagonists into robust clinical benefit across different tumor types
and patient populations. Further research into predictive biomarkers and rational combination
strategies will be crucial for the future development of this class of immuno-oncology agents.
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imaradenant-in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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